(+)-alpha-Pinene

描述

(+)-alpha-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the most widely distributed terpenes in nature and is found in the oils of many species of coniferous trees, particularly pines. This compound is known for its distinctive pine-like aroma and is a major component of turpentine. This compound has significant applications in various fields, including perfumery, flavoring, and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-alpha-Pinene can be achieved through several methods. One common synthetic route involves the isomerization of beta-pinene, which can be obtained from turpentine oil. The isomerization process typically requires the use of acidic catalysts such as sulfuric acid or aluminum chloride under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound primarily involves the extraction from natural sources, particularly from the distillation of turpentine oil. The distillation process separates the various components of turpentine, allowing for the isolation of this compound. This method is preferred due to the abundance of natural sources and the relatively simple extraction process.

化学反应分析

Types of Reactions

(+)-alpha-Pinene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as pinene oxide, verbenone, and verbenol. Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reduction of this compound can yield pinane, a saturated hydrocarbon. This reaction typically requires hydrogen gas and a metal catalyst such as palladium or platinum.

Substitution: Halogenation of this compound can produce halogenated derivatives such as alpha-pinene chloride. This reaction often involves halogenating agents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, and other oxidizing agents under controlled temperature and pressure conditions.

Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.

Substitution: Halogenating agents like chlorine or bromine, often in the presence of a solvent.

Major Products Formed

Oxidation: Pinene oxide, verbenone, verbenol.

Reduction: Pinane.

Substitution: Alpha-pinene chloride and other halogenated derivatives.

科学研究应用

Chemical Properties and Sources

(+)-alpha-Pinene is predominantly found in the essential oils of coniferous trees and various herbs. Its chemical structure contributes to its unique properties, making it a valuable compound in both natural and synthetic applications.

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

- Anti-inflammatory : Studies indicate that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases. It has been shown to reduce levels of inflammatory cytokines in models of neuroinflammation .

- Antimicrobial : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, it exhibits antibacterial activity against Escherichia coli and Staphylococcus aureus .

- Antitumor : Evidence suggests that this compound can induce apoptosis in cancer cells, particularly in ovarian and liver cancer cell lines. It has shown synergistic effects when combined with chemotherapeutic agents like paclitaxel .

- Neuroprotective : Recent studies have highlighted its potential in protecting against neurodegenerative diseases by improving cognitive function and reducing oxidative stress in animal models .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Neurology : Research indicates that this compound may benefit patients with dementia by enhancing memory and learning capabilities through its neuroprotective effects .

- Cancer Treatment : Its ability to inhibit tumor growth and promote apoptosis positions this compound as a promising agent in cancer therapy. Studies have shown its effectiveness against multiple cancer types without the toxicity associated with conventional chemotherapy .

- Respiratory Health : The compound's anti-inflammatory properties may also be beneficial in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) by reducing airway inflammation .

Case Studies

-

Neurobehavioral Disorders :

A study investigated the effects of this compound on rats subjected to ischemic stroke. The results indicated significant improvements in neurobehavioral functions, alongside reduced cerebral edema and infarct size, suggesting its potential in managing stroke-related deficits . -

Antimicrobial Efficacy :

A comparative study on various monoterpenes found that this compound exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria. Its effectiveness was notably higher than many traditional antibiotics, suggesting its potential as a natural preservative or therapeutic agent . -

Cancer Research :

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis. For instance, it has been shown to effectively reduce tumor size in murine models when administered prior to tumor implantation .

Summary Table of Applications

作用机制

The mechanism of action of (+)-alpha-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it interacts with the GABAergic system, which may contribute to its anxiolytic and sedative effects.

相似化合物的比较

(+)-alpha-Pinene can be compared with other similar compounds such as beta-pinene, limonene, and myrcene. While all these compounds belong to the class of monoterpenes and share similar structural features, they differ in their chemical properties and applications.

Beta-Pinene: Another major component of turpentine oil, beta-pinene has a woody-green aroma and is used in the synthesis of other chemicals.

Limonene: Known for its citrus-like aroma, limonene is widely used in cleaning products and as a flavoring agent.

Myrcene: Found in hops and bay leaves, myrcene has a musky aroma and is used in the fragrance industry.

The uniqueness of this compound lies in its distinctive pine-like aroma and its significant role in the production of various industrial and pharmaceutical products.

生物活性

(+)-alpha-Pinene, a bicyclic monoterpene, is predominantly found in coniferous trees and various essential oils. Its biological activities have garnered significant interest in pharmacology and natural product chemistry due to its potential therapeutic effects. This article reviews the biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, antioxidant, neuroprotective, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

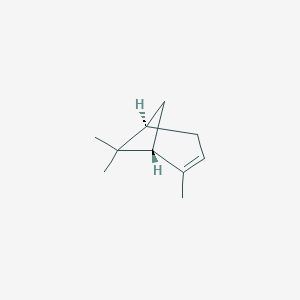

This compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₆

- Molecular Weight : 136.24 g/mol

- CAS Number : 80-56-8

This compound exhibits a characteristic pine-like aroma and is used widely in perfumery, flavoring, and as a natural insect repellent.

1. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. A study involving rats exposed to hypoxia demonstrated that this compound administration reduced pro-inflammatory factors and improved behavioral responses compared to controls . This suggests its potential utility in treating conditions characterized by inflammation.

2. Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. It effectively inhibited biofilm formation in Candida albicans and exhibited cytotoxicity against murine macrophages at concentrations of 250 µg/mL .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 0.5% (v/v) | Inhibition of growth |

| Candida albicans | 0.25% (v/v) | Biofilm inhibition |

3. Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated through various assays. It enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in cells exposed to harmful agents like hydrogen peroxide .

4. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. In vitro models using PC12 cells revealed that pre-treatment with this compound significantly improved cell viability and reduced reactive oxygen species (ROS) production under oxidative stress conditions .

5. Anticancer Activity

Recent findings suggest that this compound exhibits anticancer properties by inducing cell cycle arrest in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). It was found to downregulate miR-221 expression, leading to G2/M phase cell cycle arrest .

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 79.70 | Cell cycle arrest at G2/M phase |

| MCF-7 | 100 | Induction of apoptosis via mitochondrial pathway |

Case Studies

- Neuroprotective Study : A study involving rats subjected to hypoxia showed that those treated with this compound exhibited improved motor activity and cognitive function compared to untreated controls, highlighting its potential as a neuroprotective agent .

- Antimicrobial Efficacy : In a clinical setting, the use of sage extract containing this compound demonstrated effectiveness against upper respiratory infections due to its antimicrobial properties .

属性

IUPAC Name |

(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWFGVWFFZKLTI-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2C[C@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041671 | |

| Record name | (+)-alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

155.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | (+)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7785-70-8 | |

| Record name | (1R)-α-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Pinene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-Pinene, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6CM4TWH1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-62 °C | |

| Record name | (+)-alpha-Pinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biosynthetic pathway of (+)-α-Pinene in Pinus species?

A1: Research indicates that (+)-α-Pinene biosynthesis in Pinus species starts with geranyl pyrophosphate. This compound undergoes isomerization to predominantly form (-)-(3R)-linalyl pyrophosphate. Subsequent cyclization of this intermediate results in the formation of (+)-α-Pinene, demonstrating a net retention of configuration at the C1 position of the original geranyl pyrophosphate. [, ]. Further research utilizing deuterium-labeled precursors revealed that the enzymatic cyclization involves stereospecific hydrogen loss, retaining the 4R hydrogen atoms while losing the 4S hydrogen atoms from the original mevalonate precursor [].

Q2: What are the key structural characteristics of (+)-α-Pinene?

A2: (+)-α-Pinene is a bicyclic monoterpene with the molecular formula C10H16 and a molecular weight of 136.23 g/mol. Its structure includes a reactive four-membered ring and a double bond, making it a versatile building block for chemical synthesis [].

Q3: How can the enantiomeric purity of (+)-α-Pinene solutions be determined?

A3: Vibrational circular dichroism (VCD) spectroscopy is a reliable method for determining the enantiomeric purity of (+)-α-Pinene solutions []. Studies have shown a strong correlation between VCD band areas and the concentrations of (+)-α-Pinene and its enantiomer, (-)-α-Pinene, allowing for accurate purity assessments [].

Q4: What is the role of (+)-α-Pinene in attracting insects, and are there synergistic effects with other compounds?

A4: (+)-α-Pinene acts as a pheromone component for certain insect species, including the old-house borer (Hylotrupes bajulus). Studies have shown that its attractiveness is significantly enhanced when combined with the male-produced pheromone components (3R)-3-hydroxy-2-hexanone and 1-butanol [].

Q5: How do (+)-α-Pinene and its derivatives impact the growth and propagation of the pinewood nematode, Bursaphelenchus xylophilus?

A5: Research suggests that (+)-α-Pinene, at concentrations found in some plant preparations, can actually stimulate the propagation of Bursaphelenchus xylophilus, the nematode responsible for pine wilt disease []. This finding highlights the importance of careful consideration when utilizing plant-based nematicides containing (+)-α-Pinene.

Q6: Can plant cell cultures be utilized to produce valuable compounds from (+)-α-Pinene?

A6: Yes, plant cell cultures of Rauvolfia sellowii can bioconvert (+)-α-Pinene into (+)-verbenone []. This biotransformation process offers a potential alternative to chemical synthesis for producing (+)-verbenone, a compound with various applications.

Q7: What is the fate of (+)-α-Pinene in the atmosphere, and what are its implications for air quality?

A7: (+)-α-Pinene is readily oxidized by atmospheric oxidants, including ozone and nitrate radicals (NO3) [, ]. These reactions lead to the formation of secondary organic aerosol (SOA), which contributes to air pollution and can impact climate [, ]. Studies have shown that the oxidation products of (+)-α-Pinene, particularly those formed through reactions with NO3, can significantly contribute to the reactive nitrogen budget in the atmosphere [].

Q8: Are there differences in the environmental impact and degradation pathways between (+)-α-Pinene and other terpenes like 3-carene?

A8: While both (+)-α-Pinene and 3-carene undergo atmospheric oxidation to form SOA, the specific products and their yields can differ []. These variations arise from differences in their chemical structures and reactivity towards atmospheric oxidants. Understanding these differences is crucial for accurate atmospheric modeling and predicting the environmental impact of terpene emissions.

Q9: Can microorganisms play a role in the degradation of (+)-α-Pinene and other terpenes in industrial settings?

A9: Yes, researchers have successfully isolated microorganisms from terpene processing plants that exhibit high tolerance to (+)-α-Pinene and other terpenes []. These microorganisms offer a potential bioremediation strategy for managing terpene waste and mitigating their environmental impact.

Q10: What are the known health effects of (+)-α-Pinene exposure in humans?

A10: Studies on sawmill workers exposed to wood dust containing (+)-α-Pinene and other terpenes have shown a correlation between exposure levels and respiratory effects. Specifically, prolonged exposure to sawing fumes containing (+)-α-Pinene has been associated with a decrease in diffusing capacity, a measure of lung function, and an increase in bronchial reactivity [].

Q11: How is (+)-α-Pinene metabolized in the human body?

A11: Following inhalation, (+)-α-Pinene is metabolized into various compounds, including verbenols, which can be detected in urine []. The presence of verbenols in urine serves as a valuable biomarker for assessing exposure to (+)-α-Pinene and related compounds.

Q12: Are there any documented interactions between (+)-α-Pinene and other monoterpenes, such as beta-pinene and 3-carene, concerning their toxicokinetics and acute effects in humans?

A12: Research involving controlled human exposures to a mixture of (+)-α-Pinene, β-pinene, and 3-carene, the primary components of turpentine, revealed minimal interactions between these monoterpenes []. While some minor differences were observed in the blood clearance rates of 3-carene compared to its individual exposure, the overall toxicokinetics and acute effects remained largely independent [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。